

Iodoacetone chemical formula and structure

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An In-depth Technical Guide to **Iodoacetone** for Researchers, Scientists, and Drug Development Professionals

Introduction

lodoacetone (1-iodo-2-propanone) is an organoiodine compound that serves as a valuable reagent in various chemical and biological applications. As an α -haloketone, its reactivity is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α -carbon bonded to the iodine atom. This dual reactivity makes it a versatile building block in organic synthesis and a potent tool in biochemical studies for probing protein structure and function. This guide provides a comprehensive overview of **iodoacetone**'s chemical properties, synthesis, and its application as a covalent modifier of proteins, particularly as an enzyme inhibitor.

Chemical Formula and Structure

The chemical formula for **iodoacetone** is C₃H₅IO.[1] It consists of a three-carbon acetone backbone with an iodine atom substituting one of the methyl hydrogens.

Caption: Chemical structure of **Iodoacetone** (1-iodo-2-propanone).

Physicochemical Properties

lodoacetone is a yellow liquid at standard conditions and is soluble in ethanol.[1] Its key quantitative properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C₃H₅IO	[1]
Molar Mass	183.976 g·mol⁻¹	[1]
Appearance	Yellow liquid	[1]
Density	2.0 ± 0.1 g/cm ³	[1]
Boiling Point	163.1 °C (436.2 K)	[1]
Vapor Pressure	2.1 ± 0.3 mmHg	[1]
CAS Number	3019-04-3	[1]

Synthesis of Iodoacetone

lodoacetone can be synthesized through two primary methods: the direct, acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange from chloroacetone.

Acid-Catalyzed Iodination of Acetone

This method involves the reaction of acetone with elemental iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.[1][2]

Caption: Workflow for the acid-catalyzed synthesis of **iodoacetone**.

Halogen Exchange (Finkelstein Reaction)

An alternative and common laboratory-scale synthesis involves the reaction of chloroacetone with an alkali metal iodide, such as potassium iodide (KI) or sodium iodide (NaI), in a suitable solvent like acetone or ethanol. This is a nucleophilic substitution reaction (S_n2 mechanism) where the iodide ion displaces the chloride ion.[3]

Experimental Protocols Synthesis via Acid-Catalyzed Iodination of Acetone

This protocol is a representative procedure based on the acid-catalyzed iodination of acetone.



Materials:

- Acetone
- Iodine (I₂)
- Phosphoric acid (H₃PO₄) or other suitable acid catalyst
- Sodium bicarbonate or calcium carbonate for neutralization
- Dichloromethane or other suitable extraction solvent
- · Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- In a round-bottom flask, dissolve a molar excess of acetone in a suitable solvent.
- Add elemental iodine (1 equivalent) to the acetone solution.
- Add a catalytic amount of phosphoric acid to the mixture.
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic iodine color.[4]
- Once the reaction is complete, neutralize the excess acid by adding sodium bicarbonate or calcium carbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the **iodoacetone** into an organic solvent like dichloromethane.
- Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.



• The crude **iodoacetone** can be further purified by vacuum distillation.

Safety Note: **Iodoacetone** is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Protein Modification and Enzyme Inhibition Assay

lodoacetone is a widely used alkylating agent for the modification of cysteine residues in proteins. The nucleophilic thiol group of cysteine attacks the α -carbon of **iodoacetone**, displacing the iodine and forming a stable thioether linkage. This covalent modification is often irreversible and can be used to inhibit enzymes that rely on a catalytic cysteine residue.

Protocol for Cysteine Alkylation: This is a general protocol for the alkylation of cysteine residues in a protein sample.

Materials:

- · Protein sample containing cysteine residues
- Dithiothreitol (DTT) for reduction of disulfide bonds
- Iodoacetone
- Buffer solution (e.g., Tris-HCl or HEPES, pH 7.5-8.5)
- Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

Procedure:

- Dissolve the protein sample in the buffer to a known concentration.
- To ensure cysteine residues are available for alkylation, reduce any existing disulfide bonds by adding DTT to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour.
- Prepare a stock solution of iodoacetone in a suitable solvent (e.g., DMSO or ethanol).
- Add the iodoacetone stock solution to the reduced protein sample to a final concentration that is in molar excess of the DTT (e.g., 20-50 mM).



- Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
- Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol to react with any unreacted iodoacetone.
- The modified protein can then be purified from the excess reagents by dialysis, gel filtration, or HPLC.

Mechanism of Action as an Enzyme Inhibitor

The primary mechanism of action of **iodoacetone** as an enzyme inhibitor is the irreversible covalent modification of nucleophilic amino acid residues, most notably cysteine.

Caption: Mechanism of irreversible enzyme inhibition by **iodoacetone** via cysteine alkylation.

This modification of a critical cysteine residue within an enzyme's active site can lead to a complete loss of catalytic activity. The specificity of **iodoacetone** for cysteine residues makes it a useful tool for identifying cysteine-dependent enzymes and for probing the role of specific cysteine residues in protein function. While **iodoacetone** is highly reactive towards cysteines, at high concentrations or prolonged incubation times, it may also react with other nucleophilic residues such as histidine, lysine, and methionine.

Applications in Research and Drug Development

- Enzyme Inhibition Studies: **Iodoacetone** is frequently used as a model irreversible inhibitor to study the kinetics and mechanism of enzyme inactivation.
- Proteomics and Chemical Biology: As a cysteine-reactive probe, iodoacetone and its
 derivatives are used to identify and quantify reactive cysteine residues in complex
 proteomes, providing insights into their functional roles.
- Organic Synthesis: The electrophilic nature of iodoacetone makes it a valuable synthon for the synthesis of various heterocyclic and carbocyclic compounds.[3]
- Antimicrobial Research: Iodoacetone has been shown to have activity against certain microorganisms, including bacteria and fungi.



Conclusion

lodoacetone is a potent and versatile chemical tool with significant applications in both chemistry and biology. Its ability to selectively and irreversibly modify cysteine residues makes it an invaluable reagent for studying protein function and for the development of targeted covalent inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in a research setting.

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